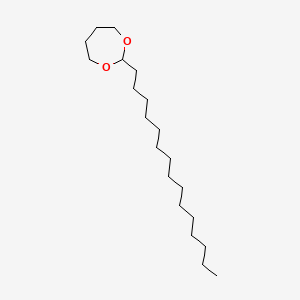
1,3-Dioxepane, 2-pentadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxepane, 2-pentadecyl- is an organic compound with the molecular formula C20H40O2 and a molecular weight of 312.5304 g/mol It is a member of the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms
Preparation Methods
The synthesis of 1,3-Dioxepane, 2-pentadecyl- involves several steps. One common method includes the reaction of diols with primary alcohols in the presence of a catalytic system such as FeCl3-NaNO2/O2 under irradiation . This method allows for the formation of the dioxepane ring structure. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1,3-Dioxepane, 2-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or , leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using in the presence of a , resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogens or other nucleophiles replace hydrogen atoms in the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts , organic solvents , and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dioxepane, 2-pentadecyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1,3-Dioxepane, 2-pentadecyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular activities.
Comparison with Similar Compounds
1,3-Dioxepane, 2-pentadecyl- can be compared with other similar compounds such as:
1,3-Dioxepane: A simpler analog with a molecular formula of C5H10O2 .
2-Methyl-1,3-dioxepane: A methyl-substituted derivative with similar structural properties.
The uniqueness of 1,3-Dioxepane, 2-pentadecyl- lies in its longer alkyl chain, which imparts different physical and chemical properties compared to its simpler analogs. This makes it particularly useful in applications requiring specific hydrophobic or amphiphilic characteristics.
Properties
Molecular Formula |
C20H40O2 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-pentadecyl-1,3-dioxepane |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-21-18-15-16-19-22-20/h20H,2-19H2,1H3 |
InChI Key |
QZZVQKZZBUCTHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OCCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















